4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine is a heterocyclic compound that features a fused pyrrole and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with a suitable pyrrole derivative in the presence of a base and a solvent such as dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C6H6ClN3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C6H6ClN3/c7-6-4-1-2-8-5(4)3-9-10-6/h3,8H,1-2H2 |
InChI Key |
ALPWWZYNGOSAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CN=NC(=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.